(1-Ethoxycyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxycyclobutyl)methanol: is an organic compound that belongs to the class of alcohols. It consists of a cyclobutyl ring, an ethoxy group, and a methanol moiety. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common synthetic route involves the hydroboration-oxidation of cyclobutylmethane. This process typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).
Grignard Reaction: Another method involves the reaction of cyclobutylmagnesium bromide (a Grignard reagent) with formaldehyde, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: The industrial production of This compound often involves large-scale versions of the above synthetic routes, with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are commonly employed to enhance efficiency.
Chemical Reactions Analysis
(1-Ethoxycyclobutyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form cyclobutylmethane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and suitable solvents
Major Products Formed:
Oxidation: Cyclobutylmethanone, cyclobutylmethanoic acid
Reduction: Cyclobutylmethane
Substitution: Various substituted cyclobutylmethanols
Scientific Research Applications
(1-Ethoxycyclobutyl)methanol: has several scientific research applications across different fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (1-Ethoxycyclobutyl)methanol exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate interaction. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
(1-Ethoxycyclobutyl)methanol: is unique due to its combination of a cyclobutyl ring and an ethoxy group. Similar compounds include:
Cyclobutanol: Lacks the ethoxy group.
Ethoxymethanol: Lacks the cyclobutyl ring.
Cyclobutylmethanol: Lacks the ethoxy group.
These compounds differ in their reactivity and applications, highlighting the distinctiveness of This compound .
Properties
IUPAC Name |
(1-ethoxycyclobutyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-9-7(6-8)4-3-5-7/h8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPZSMWGOOBEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.